molecular formula C21H16FN7OS B2811081 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide CAS No. 1007061-40-6

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2811081
CAS No.: 1007061-40-6
M. Wt: 433.47
InChI Key: YVGMMLHXSJGONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at position 1, a 3-methyl-1H-pyrazole ring at position 5, and a thiophen-2-yl acetamide moiety. The fluorine atom enhances metabolic stability and binding affinity, while the thiophene ring may contribute to π-π stacking interactions in biological targets. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., pyrazolo[3,4-d]pyrimidin-4-one derivatives) are frequently explored for anticancer and anti-inflammatory applications .

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN7OS/c1-13-9-18(26-19(30)10-16-3-2-8-31-16)29(27-13)21-17-11-25-28(20(17)23-12-24-21)15-6-4-14(22)5-7-15/h2-9,11-12H,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGMMLHXSJGONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several derivatives reported in the evidence. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituents (Acetamide) Core Structure ChemSpider ID Source
Target Compound C24H19FN8O2S* 526.52 (hypothetical) Thiophen-2-yl Pyrazolo[3,4-d]pyrimidine N/A
N-{1-[1-(4-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-isopropylphenoxy)acetamide C26H24FN7O3 501.52 4-Isopropylphenoxy Pyrazolo[3,4-d]pyrimidin-4-one 39217785
N-(4-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide C22H21ClFN5O2 469.89 Thiazol-2-yl Pyrrolo[3,2-d]pyrimidine N/A

Key Observations :

  • Core Modifications : The compound from replaces the pyrazolo[3,4-d]pyrimidine core with a 4-oxo-4,5-dihydro derivative, likely reducing aromaticity and altering binding kinetics.
  • Bioactivity Clues : Analogs with pyrrolo[3,2-d]pyrimidine cores (e.g., ) often exhibit kinase inhibition, suggesting the target compound may share similar mechanisms .
Analytical Characterization

While spectral data for the target compound are absent in the evidence, related compounds use:

  • 1H-NMR : Pyrazole and pyrimidine protons resonate at δ 7.5–8.5 ppm, with methyl groups at δ 2.0–2.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) align with calculated masses, as seen for the compound in (m/z 502.5) .

Q & A

Q. What are the common synthetic pathways for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution, acylation, and heterocyclic ring formation. Key steps include:

  • Step 1 : Reaction of 4-fluorophenyl derivatives with pyrazolo[3,4-d]pyrimidinone precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-pyrimidine core .
  • Step 2 : Introduction of the thiophene-acetamide moiety via amidation or thioetherification, monitored by TLC and confirmed by NMR (¹H/¹³C), IR, and MS .
  • Purification : Column chromatography (silica gel) with solvents like CH₂Cl₂/MeOH mixtures .

Q. How is structural confirmation achieved for this compound and its intermediates?

Structural characterization relies on:

  • Spectroscopy : ¹H NMR for proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), ¹³C NMR for carbonyl (C=O at ~170 ppm), and IR for amide N–H stretches (~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ for C₂₄H₂₀FN₇O₂S) .
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry in pyrazole-pyrimidine systems .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screening includes:

  • Enzyme inhibition assays : Testing against kinases (e.g., JAK/STAT pathways) using fluorescence-based or radiometric methods .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility and stability : HPLC-based kinetic studies in PBS (pH 7.4) to assess pharmacokinetic viability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to identify critical parameters (temperature, solvent ratio) .
  • Flow chemistry : Continuous-flow systems to enhance mixing and reduce side reactions (e.g., using microreactors for acylation steps) .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for regioselective pyrazole formation .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

Structure-activity relationship (SAR) studies involve:

  • Analog synthesis : Replacing 4-fluorophenyl with 4-chlorophenyl or methyl groups, followed by biological testing .
  • Computational modeling : Docking studies (AutoDock Vina) to compare binding affinities to target proteins (e.g., EGFR kinase) .
  • Data cross-comparison : Meta-analysis of IC₅₀ values from analogs in public databases (e.g., PubChem BioAssay) to identify trends .

Q. How can conflicting data on cytotoxicity across studies be resolved?

Contradictions arise from variations in assay conditions (e.g., cell line selection, incubation time). Resolution methods include:

  • Standardized protocols : Adopting NIH/WHO guidelines for cell viability assays .
  • Dose-response validation : Repeating assays with extended concentration ranges (e.g., 0.1–100 µM) .
  • Mechanistic studies : RNA sequencing to identify off-target effects or apoptosis pathways .

Q. What strategies are effective for derivatizing the thiophene-acetamide moiety to enhance pharmacokinetics?

Derivatization approaches include:

  • Prodrug design : Introducing hydrolyzable groups (e.g., ester linkages) to improve solubility .
  • Bioisosteric replacement : Substituting thiophene with furan or pyridine rings to modulate logP values .
  • PEGylation : Conjugating polyethylene glycol (PEG) chains to reduce plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.